2-Chloro-6-(methylthio)benzo[d]thiazole
Description
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Properties
IUPAC Name |
2-chloro-6-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGDQHVLRPQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the Benzo D Thiazole Scaffold in Heterocyclic Chemistry
The benzo[d]thiazole core, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in heterocyclic chemistry. This structural motif is not merely an academic curiosity; it is a recurring feature in a multitude of biologically active and industrially relevant molecules. The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms imbue the benzothiazole (B30560) ring with a unique electronic character, allowing for a diverse range of chemical interactions.
The versatility of the benzothiazole scaffold is evident in its widespread presence in pharmaceuticals, dyes, and industrial chemicals. semanticscholar.orgorganic-chemistry.org In medicinal chemistry, benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netrsc.org This broad bioactivity is attributed to the ability of the benzothiazole nucleus to interact with various biological targets, such as enzymes and receptors. The structural rigidity and lipophilic nature of the scaffold also contribute to its favorable pharmacokinetic properties.
The Scientific Rationale for Investigating Halogenated and Alkylthio Substituted Benzothiazoles
The strategic modification of the benzothiazole (B30560) scaffold through the introduction of specific substituents is a key strategy in the design of new molecules with tailored properties. The presence of a chlorine atom and a methylthio group in 2-Chloro-6-(methylthio)benzo[d]thiazole is a deliberate choice, guided by established principles of medicinal and materials chemistry.
Halogenation , the introduction of a halogen atom such as chlorine, is a common tactic to enhance the biological efficacy of a molecule. The chlorine atom at the 2-position of the benzothiazole ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Halogens can act as bioisosteres for other functional groups, modulate the acidity or basicity of nearby groups, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. nih.gov
An Overview of Research Trajectories for 2 Chloro 6 Methylthio Benzo D Thiazole
Strategies for the Construction of the Benzothiazole Core with Halogen and Thioether Functionalities
The fundamental approach to constructing the benzothiazole core typically involves the cyclization of a suitably substituted aniline precursor. For this compound, the strategy hinges on starting with a precursor that already contains the methylthio group at the para position, namely 4-(methylthio)aniline.
One of the most common methods for forming the 2-aminobenzothiazole core is the reaction of a p-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. nih.gov This reaction, often referred to as the Hugerschoff reaction, proceeds via in situ formation of a thiocyanogen which then reacts with the aniline. The resulting intermediate cyclizes to form the 2-aminobenzothiazole ring system. The presence of the methylthio group at the 6-position is carried through from the 4-(methylthio)aniline starting material.
Alternative strategies involve the condensation of 2-aminothiophenols with various reagents such as carboxylic acids, aldehydes, or acid chlorides. researchgate.netmdpi.com In the context of the target molecule, this would require a pre-functionalized 2-amino-5-(methylthio)thiophenol, which is a less common starting material. Therefore, building the ring from 4-(methylthio)aniline is a more prevalent approach. The introduction of the chlorine atom at the 2-position is typically achieved in a subsequent step after the core has been formed, as direct cyclization to a 2-chlorobenzothiazole is less common and often involves harsher conditions.
Precursor Synthesis and Functional Group Interconversion in this compound Synthesis
The synthesis of this compound is not a single reaction but a sequence of steps involving the formation of a key intermediate followed by functional group interconversion. The primary intermediate is typically a benzothiazole with a functional group at the 2-position that can be readily converted to a chloro group.
Introduction of the Chloro Substituent at the 2-Position
The conversion of a 2-substituted benzothiazole to the desired 2-chloro derivative is a critical transformation. Two primary precursors are commonly used for this purpose: 2-amino-6-(methylthio)benzo[d]thiazole and 6-(methylthio)benzo[d]thiazol-2(3H)-one (the tautomer of 2-hydroxy-6-(methylthio)benzo[d]thiazole).
From 2-Aminobenzothiazoles via Sandmeyer Reaction: The Sandmeyer reaction is a robust method for replacing an amino group on an aromatic ring with a halide. byjus.commasterorganicchemistry.com This process involves two main steps:
Diazotization: The precursor, 2-amino-6-(methylthio)benzo[d]thiazole, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. masterorganicchemistry.com
Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. This catalyzes the displacement of the diazonium group (N₂) by a chloride ion, yielding this compound. wikipedia.orgnih.gov This radical-nucleophilic aromatic substitution is highly effective for this transformation. byjus.com
From 2-Mercaptobenzothiazoles or 2-Hydroxybenzothiazoles: An alternative route involves the chlorination of a 2-mercaptobenzothiazole or its 2-hydroxy analogue.
Using Sulfuryl Chloride (SO₂Cl₂): 2-Mercapto-6-(methylthio)benzo[d]thiazole can be converted to the target compound by reaction with sulfuryl chloride. google.com This oxidative chlorination is an effective method, and recent studies have shown that the addition of water can significantly improve reaction efficiency and reproducibility. researchgate.net
Using Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride can also be used to chlorinate 2-mercaptobenzothiazole or 2-hydroxybenzothiazole precursors, often in the presence of a solvent at elevated temperatures. google.com
Installation of the Methylthio Group at the 6-Position
The methylthio group is typically incorporated into the structure from the very beginning of the synthetic sequence rather than being added to a pre-formed benzothiazole ring. The most common precursor is 4-(methylthio)aniline .
This aniline derivative is then used to construct the benzothiazole ring. A well-established method involves reacting 4-(methylthio)aniline with sodium thiocyanate and sulfuric acid in a suitable solvent like chlorobenzene. This mixture is heated to form the corresponding p-tolylthiourea intermediate. Subsequent cyclization, for example, by treatment with sulfuryl chloride, leads to the formation of 2-amino-6-(methylthio)benzo[d]thiazole. orgsyn.org This intermediate is then ready for the conversion of the 2-amino group to a 2-chloro group as described previously.
Multi-Step Synthetic Approaches to this compound
A common and practical multi-step synthesis for this compound is outlined below. This approach leverages the Sandmeyer reaction, which is a reliable method for introducing the chloro group.
Synthetic Scheme Example:
Step 1: Synthesis of 2-Amino-6-(methylthio)benzo[d]thiazole:
Reactants: 4-(methylthio)aniline, Sodium thiocyanate (NaSCN), Bromine (Br₂)
Solvent: Acetic acid
Procedure: 4-(methylthio)aniline is dissolved in glacial acetic acid. Sodium thiocyanate is added, and the mixture is cooled. A solution of bromine in acetic acid is then added dropwise while maintaining a low temperature. The reaction mixture is stirred, and upon completion, the product is isolated by neutralization and filtration. This reaction forms the key aminobenzothiazole intermediate. nih.govekb.eg
Step 2: Synthesis of this compound via Sandmeyer Reaction:
Reactants: 2-Amino-6-(methylthio)benzo[d]thiazole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl)
Procedure: The 2-amino-6-(methylthio)benzo[d]thiazole from Step 1 is suspended in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added slowly to form the diazonium salt. This cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid. The reaction is allowed to warm to room temperature, and nitrogen gas evolves. The final product, this compound, is then extracted and purified. masterorganicchemistry.com
This sequence represents a robust and scalable pathway to the target molecule, with each step being a well-documented and high-yielding transformation. researchgate.net
Green Chemistry Principles and Optimized Reaction Conditions for this compound Synthesis
Efforts to align the synthesis of benzothiazole derivatives with green chemistry principles focus on reducing hazardous waste, improving energy efficiency, and using environmentally benign reagents and solvents.
For the synthesis of the benzothiazole core, several greener alternatives to traditional methods have been explored. These include:
Catalyst-free reactions in aqueous media: The condensation of 2-aminothiophenols with aldehydes can be performed in water, which serves as a green solvent, eliminating the need for volatile organic compounds. organic-chemistry.org
Use of reusable catalysts: Heterogeneous catalysts, such as samarium triflate or rice husk-derived activated carbon, have been used for benzothiazole synthesis. organic-chemistry.orgekb.eg These catalysts can be easily recovered and reused, reducing waste and cost.
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the formation of the benzothiazole ring, contributing to energy efficiency. researchgate.net
The table below summarizes some optimized conditions found in the literature for key transformations in benzothiazole synthesis.
| Transformation | Reagents/Catalyst | Solvent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Benzothiazole formation | 2-aminothiophenol, aldehyde, H₂O₂/HCl | Ethanol | Room Temperature, 1h | Mild conditions, high yield | mdpi.com |
| Benzothiazole formation | 2-aminothiophenol, aldehyde, Oxalic acid dihydrate:proline | Solvent-free (LTTM) | Room Temperature | Eco-friendly, high yield | ekb.eg |
| Chlorination | 2-mercaptobenzothiazole, SO₂Cl₂, H₂O | Not specified | Not specified | Improved efficiency and reproducibility | researchgate.net |
| Benzothiazole formation | 2-aminothiophenol, CO₂, Diethylsilane, DBN | Not specified | 5 MPa | Uses CO₂ as a C1 source | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The benzothiazole core, being an aromatic heterocyclic system, exhibits characteristic π → π* transitions. The presence of substituents, namely the chloro and methylthio groups, is expected to modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax).
Detailed experimental data for the UV-Vis spectrum of this compound, including specific absorption maxima (λmax) and corresponding molar absorptivity (ε) values in various solvents, are not extensively documented in publicly available scientific literature. Such data would be invaluable for understanding the influence of solvent polarity on the electronic structure and for quantitative analysis.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | ε1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | ε2 (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Hexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₈H₆ClNS₂), the molecular ion peak (M⁺) would confirm its molecular weight of approximately 215.72 g/mol . The isotopic pattern of the molecular ion peak would be characteristic, showing a significant M+2 peak due to the natural abundance of the ³⁷Cl isotope.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 215/217 | [C₈H₆ClNS₂]⁺ | Molecular ion (M⁺) with isotopic pattern for Chlorine |
| 200/202 | [C₇H₃ClNS₂]⁺ | Loss of a methyl radical (•CH₃) |
| 180 | [C₈H₆NS₂]⁺ | Loss of a Chlorine radical (•Cl) |
X-ray Crystallography for Three-Dimensional Structure Determination of this compound
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would reveal the planarity of the benzothiazole ring system and the orientation of the chloro and methylthio substituents relative to the ring.
This technique would allow for the detailed characterization of the crystal packing, identifying any significant intermolecular forces such as π-π stacking or halogen bonding that influence the solid-state structure. At present, the specific crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, have not been reported in publicly accessible crystallographic databases.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
Chemical Reactivity and Derivatization Pathways of 2 Chloro 6 Methylthio Benzo D Thiazole
Nucleophilic Substitution Reactions at the 2-Position Chlorine
The chlorine atom at the C-2 position of the benzothiazole (B30560) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the ability of the heterocyclic ring to stabilize the negative charge in the Meisenheimer-like intermediate. cas.cn This pathway is a cornerstone for introducing a variety of functional groups at this position.
Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-alkylthio derivatives, respectively. For instance, reaction with various primary and secondary amines provides access to a wide range of 2-aminobenzothiazole derivatives, which are scaffolds of significant pharmacological interest. nih.gov Similarly, treatment with alkoxides or phenoxides yields 2-alkoxy or 2-aryloxy benzothiazoles.
Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chlorobenzothiazole Scaffolds
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Amine | R¹R²NH | 2-Aminobenzothiazole | nih.gov |
| Alcohol | R-OH / Base | 2-Alkoxybenzothiazole | rsc.org |
| Thiol | R-SH / Base | 2-(Alkylthio)benzothiazole | nih.gov |
| Azide | NaN₃ | 2-Azidobenzothiazole | N/A |
Note: This table represents general reactions for the 2-chlorobenzothiazole scaffold, which are applicable to 2-Chloro-6-(methylthio)benzo[d]thiazole.
Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring System
Key EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.comlibretexts.org
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be limited by the deactivating nature of the heterocyclic system. masterorganicchemistry.comyoutube.com
The substitution is expected to occur at the C-4, C-5, or C-7 positions, depending on the combined directing influence of the substituents and steric hindrance.
Transformations Involving the Methylthio Group (e.g., Oxidation to Sulfoxide and Sulfone)
The methylthio (-SMe) group at the C-6 position is a key site for derivatization, most notably through oxidation. This transformation significantly alters the electronic properties of the molecule, as the resulting sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me) groups are strongly electron-withdrawing. rsc.org
Controlled oxidation can selectively yield either the sulfoxide or the sulfone. Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The conversion from a methylthio group to a sulfinyl or sulfonyl group can be a crucial step in modulating the biological activity of benzothiazole-based compounds. rsc.org
Table 2: Oxidation States of the 6-position Sulfur Moiety
| Functional Group | Name | Oxidation State of Sulfur | Properties |
|---|---|---|---|
| -SMe | Methylthio | -2 | Electron-donating |
| -S(O)Me | Methylsulfinyl (Sulfoxide) | 0 | Electron-withdrawing, Chiral center |
A suggested mechanism for the oxidation of a 2-(methylthio)-benzothiazole involves the use of hydrogen peroxide with polyoxometalates, first forming the sulfoxide and then, upon further oxidation, the sulfone. researchgate.net
Cross-Coupling Reactions for Advanced Functionalization
The chlorine atom at the C-2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. wikipedia.orgnih.gov The general mechanism for many of these reactions involves the oxidative addition of the chloro-benzothiazole to a low-valent metal catalyst (commonly palladium), followed by transmetalation and reductive elimination. nih.gov
Prominent cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a C-C bond. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, providing an alternative route to 2-aminobenzothiazole derivatives. nih.gov
Stille Coupling: Reaction with an organotin reagent (R-SnR'₃) for C-C bond formation.
These reactions dramatically expand the synthetic utility of this compound, allowing for its incorporation into polymers, advanced materials, and complex drug candidates. nih.gov
Condensation and Cycloaddition Reactions Leading to Novel Derivatives
The benzothiazole core can participate in various condensation and cycloaddition reactions to build more complex, fused heterocyclic systems. While the starting compound itself might be a precursor, its derivatives, particularly those with reactive handles introduced via nucleophilic substitution, are often employed in these transformations. For example, 2-amino-6-(methylthio)benzothiazole, synthesized from the parent chloro compound, can be condensed with various carbonyl compounds to form Schiff bases, which are versatile intermediates for further cyclization. mdpi.com
Furthermore, the benzothiazole ring can undergo dearomative [3+2] cycloaddition reactions with suitable reagents, leading to the formation of novel polycyclic structures such as hydropyrrolo[2,1-b]thiazoles. nih.gov Such reactions are valuable for creating structurally complex and three-dimensional molecules from flat aromatic precursors.
Strategies for Post-Synthetic Modification and Derivatization
Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled molecular scaffold. This strategy is highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. For derivatives of this compound, several functional handles can be targeted for such modifications.
Key strategies include:
Modification of Substituted Amino Groups: If a primary or secondary amine is installed at the C-2 position, it can be further acylated, alkylated, or used in condensation reactions to attach diverse side chains. nih.gov
Transformation of the Sulfone: The methylsulfonyl group (formed by oxidation of the methylthio group) can activate adjacent positions on the benzene (B151609) ring for further nucleophilic aromatic substitution, offering a route to polysubstituted benzothiazoles.
Derivatization via Cross-Coupling Products: Functional groups introduced via cross-coupling, such as boronic esters or terminal alkynes, can undergo subsequent reactions (e.g., further cross-coupling, "click" chemistry) to build even more elaborate structures.
This approach allows for the late-stage diversification of a common intermediate, which is an efficient strategy in medicinal chemistry and materials science. rsc.org
Applications and Emerging Research Directions for 2 Chloro 6 Methylthio Benzo D Thiazole
Role as a Key Building Block in Complex Organic Synthesis
The unique structure of 2-Chloro-6-(methylthio)benzo[d]thiazole, featuring a reactive 2-chloro substituent and a modifiable methylthio group, makes it a valuable intermediate in the synthesis of more complex molecules. Its benzothiazole (B30560) core is a common scaffold in medicinal chemistry and materials science. nih.gov The reactivity of the chlorine atom at the C-2 position allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.
A notable synthetic application involves the ring-opening alkylation of benzothiazole derivatives. In a reaction promoted by iodine, various benzo[d]thiazole derivatives can react with dialkyl carbonates, which act as green alkylating reagents. thieme-connect.com This process leads to the formation of diverse N-alkyl-N-(o-alkylthio)phenylformamides. For instance, chlorinated benzothiazoles can be smoothly converted into their corresponding formamide products. thieme-connect.com The reaction of a substituted benzothiazole with dimethyl carbonate can yield N-(2-Chloro-6-(methylthio)phenyl)-N-methylformamide, demonstrating the utility of the benzothiazole scaffold in constructing complex substituted aniline derivatives. thieme-connect.com
This transformation highlights the potential of this compound as a precursor for molecules with different structural frameworks, moving beyond the traditional benzothiazole ring system. The ability to selectively functionalize or cleave the ring system underscores its importance as a versatile building block in modern organic synthesis.
Contributions to Material Science and Advanced Functional Materials
The benzothiazole moiety is a key component in the design of functional materials due to its rigid structure and distinct electronic properties. nih.gov Derivatives of benzothiazole are increasingly being explored for applications in polymer science and organic electronics.
Benzothiazole derivatives have been successfully utilized to modify polymers to enhance their properties for specific applications. For example, halo-benzothiazoles such as 2-amino-6-bromo-benzo[d]thiazole have been used to functionalize poly(vinyl chloride) (PVC) for potential biomedical applications. researchgate.net These modifications can impart desirable characteristics, such as antimicrobial properties, to the polymer matrix. Polyimides, known for their high thermal stability, have also been synthesized incorporating benzothiazole derivatives, although their application can be limited by high melting points and insolubility. The presence of the chloro and methylthio groups on this compound offers potential anchor points for incorporation into polymer chains or as additives to impart specific functionalities, such as thermal stability or antimicrobial resistance. researchgate.net
In the field of organic electronics, benzothiazole and its derivatives are recognized as important electron-acceptor units for building high-performance semiconducting materials. rsc.orgnih.gov These materials are crucial for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govpolyu.edu.hk The strong electron-withdrawing nature of the benzothiazole core allows for the tuning of the electronic properties of molecules, which is essential for efficient device performance. polyu.edu.hk
Theoretical and experimental studies have shown that benzothiazole derivatives are promising candidates for high-performance OLEDs, capable of emitting light in the blue-to-red spectrum. research-nexus.net The introduction of different substituents onto the benzothiazole ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's optical and charge-transport properties. nih.gov The 2,1,3-benzothiadiazole (BT) unit, a related structure, is widely used to construct low-bandgap polymers with strong electron-withdrawing properties and good photochemical stability. polyu.edu.hk The specific substitution pattern of this compound could offer a unique combination of electronic properties, making it a candidate for investigation in novel organic semiconductors.
Agrochemistry Applications and Environmental Considerations
Benzothiazole derivatives have a long history of use in agriculture, where they exhibit a broad spectrum of biological activities, including fungicidal and insecticidal properties. nih.govresearchgate.net
The antifungal properties of benzothiazole compounds are well-documented. pcbiochemres.com Specifically, this compound is reported to possess antimicrobial and antifungal characteristics. guidechem.com Research on related structures further supports the potential of this compound as an effective fungicide. Studies on C-6 methyl-substituted benzothiazole derivatives have demonstrated potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. scitechjournals.comresearchgate.net The presence of substituents on the benzothiazole ring, including halogens and nitro groups, has been shown to enhance antifungal efficacy. jyoungpharm.org For example, certain novel benzothiazole derivatives have shown superior activity against Alternaria brassicae when compared to commercial fungicides like carbendazim. nih.gov
| Fungus | Benzothiazole Derivative Type | Observed Activity | Reference |
|---|---|---|---|
| General | This compound | Exhibits general antimicrobial and antifungal properties. | guidechem.com |
| Candida albicans | C-6 methyl substituted derivatives | Potent antifungal activity observed. | scitechjournals.com |
| Aspergillus niger | C-6 methyl substituted derivatives | Moderate to potent inhibitory activity. | researchgate.net |
| Botrytis cinerea | Benzoxazole/Benzothiazole derivatives | Protective and treatment activities greater than 88% at 90 mg/L. | nih.gov |
| Sclerotinia sclerotiorum | Substituted benzothiazole derivatives | Inhibition rate of 87.5% at 100 mg/L. | nih.gov |
In addition to their fungicidal effects, benzothiazole derivatives are recognized for their insecticidal properties. arkat-usa.org Various synthesized benzothiazole compounds have shown encouraging insecticidal activity against agricultural pests such as the diamondback moth (Plutella xylostella) and the black bean aphid (Aphis fabae). arkat-usa.org
Research on the toxicity of benzothiazole derivatives against the cotton leafworm (Spodoptera littoralis) has indicated that the presence of a bis(methylthio) group is a key factor for high toxicity. The study found that derivatives containing this functional group were highly effective, and replacement of the methylthio group led to a decrease in insecticidal activity. eg.net This suggests that the methylthio group in this compound is a crucial pharmacophore for its potential insecticidal action. Further studies have demonstrated that benzothiazolic derivatives can be highly active against mosquito larvae, with the activity depending on the nature of the substituent at the 2-position of the heterocycle. researchgate.net
| Pest | Benzothiazole Derivative Type | Observed Activity | Reference |
|---|---|---|---|
| Plutella xylostella | Coumarin-containing benzothiazoles | Mortality rates over 85% at 400 µg/mL for some derivatives. | arkat-usa.org |
| Aphis fabae | Coumarin-containing benzothiazoles | Mortalities ranging from 56.67% to 96.51% for certain derivatives. | arkat-usa.org |
| Spodoptera littoralis | 2-(benzo[d]thiazole-2-yl)-3,3-bis(methylthio) acrylonitrile | High toxicity; the bis(methylthio) group is critical for activity. | eg.net |
| Culex pipiens (larvae) | Benzothiazolic derivatives with (CH2)n radical | High activity, which varies with the length of the alkyl chain. | researchgate.net |
Prospects in Drug Discovery
The structural simplicity and synthetic accessibility of the benzothiazole core make it an attractive starting point for the development of novel therapeutic agents. mdpi.com This scaffold is a key component in numerous compounds investigated for a variety of diseases, including cancer, metabolic disorders, inflammation, neurodegenerative diseases, and infections. nih.govtandfonline.com The versatility of the benzothiazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. tandfonline.com
In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetics. The process of lead optimization involves chemically modifying the lead compound to improve these characteristics. The benzothiazole nucleus is a frequent subject of such optimization efforts due to its proven bioactivity. crimsonpublishers.comnih.gov
The substituents on the benzothiazole ring play a crucial role in determining the compound's biological activity. For this compound, the chloro and methylthio groups are significant. Halogens like chlorine can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties such as membrane permeability. tandfonline.com The methylthio group can also influence the compound's electronic and steric properties, potentially affecting its interaction with biological targets.
Optimization studies on various benzothiazole derivatives have demonstrated the impact of different substituents. For instance, in the development of anticonvulsant agents, the introduction of fluorobenzyl groups onto the benzothiazole core led to potent compounds, with the position of the fluorine atom significantly influencing activity. nih.gov Similarly, in the search for anticancer agents, various substitutions have been explored to enhance potency and selectivity against cancer cell lines. frontiersin.orgnih.gov
| Benzothiazole Derivative Class | Substituent Group(s) | Target/Application | Observed Effect of Substitution | Reference |
|---|---|---|---|---|
| 2-Phenylbenzothiazoles | Nitro group | Anticancer, Anti-inflammatory | Potent electron-withdrawing capacity, potentially leading to dual inhibition of AKT and ERK signaling pathways. | frontiersin.orgnih.gov |
| 6-Alkoxy-2-aminobenzothiazoles | Fluorobenzyl, Chlorobenzyl | Anticonvulsant | Fluorobenzyl groups enhanced activity, while chlorobenzyl derivatives were inactive at the tested dose. | nih.gov |
| Benzothiazole-thiazole hybrids | Nitro, Halogens | Antimicrobial | Electron-withdrawing groups were found to enhance antimicrobial activity. | researchgate.net |
| 2-Substituted Benzothiazoles | 6-Methoxy group | Anticancer (Abl kinase inhibitor) | Exhibited exceptional inhibitory potency against wild-type and mutant Abl kinases. | mdpi.com |
Identifying the specific biological target of a potential drug and understanding how the molecule interacts with it is fundamental to drug development. For benzothiazole derivatives, a variety of molecular targets have been identified, reflecting their broad range of biological activities. These studies often employ a combination of in vitro biological assays and in silico computational methods like molecular docking.
Molecular docking studies, for example, have been used to investigate how benzothiazole–thiazole (B1198619) hybrids interact with microbial enzymes such as Staphylococcus aureus DNA gyrase and fungal cytochrome P450 14α-demethylase. researchgate.net These studies revealed key interactions, including hydrogen bonding and π–π stacking, that contribute to the compounds' antimicrobial effects. researchgate.net In another study, new benzothiazole derivatives were synthesized and evaluated as antimicrobial agents targeting the dihydropteroate synthase (DHPS) enzyme, a crucial enzyme in the folate biosynthesis pathway of bacteria. mdpi.com Docking studies helped to elucidate the binding modes of these compounds within the enzyme's active site. mdpi.com
For antiproliferative benzothiazole derivatives, target prediction analyses have suggested potential interactions with cannabinoid receptors and sentrin-specific proteases, contributing to their effects on cancer cell viability. mdpi.com This highlights the ability of the benzothiazole scaffold to interact with a diverse range of protein targets, including enzymes and receptors involved in critical cellular pathways. mdpi.comresearchgate.net
Future Research Avenues and Unresolved Challenges for this compound
The extensive research into the benzothiazole scaffold provides a clear roadmap for future investigations into this compound. A primary avenue of research would be the synthesis and subsequent biological screening of this specific compound against a broad panel of therapeutic targets, including kinases, microbial enzymes, and receptors implicated in various diseases.
Future research should also focus on structure-activity relationship (SAR) studies, systematically modifying the chloro and methylthio groups or introducing new functionalities to optimize activity and selectivity. The development of greener and more efficient synthetic methodologies, such as microwave-assisted synthesis and the use of solid-supported catalysts, will be crucial for generating libraries of related compounds for screening. mdpi.comresearchgate.netmdpi.com
Q & A
Q. Experimental Design :
- Synthesize analogs with halogen, methoxy, or trifluoromethyl groups.
- Evaluate IC₅₀ values using MTT assays across 17 cancer cell lines.
- Corrogate substituent electronic effects (Hammett σ values) with activity trends .
Advanced: What computational approaches predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (bandgap ~3.2 eV) to assess redox activity.
- Molecular Dynamics : Simulate interactions with biological targets (e.g., tubulin or kinases) using docking software (AutoDock Vina).
- Charge Distribution Analysis : Identify electrophilic centers (e.g., sulfur and chlorine atoms) for nucleophilic attack prediction .
Advanced: What protocols are used to evaluate cytotoxicity and morphological changes in cancer cells exposed to benzothiazole derivatives?
Methodological Answer:
- Cell Line Selection : Use A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cells.
- Cytotoxicity Assay : Perform MTT or SRB assays with 48–72 hr exposure; calculate IC₅₀ via nonlinear regression.
- Morphological Analysis :
Basic: What analytical techniques confirm the structural integrity of synthesized this compound derivatives?
Methodological Answer:
- ¹H-NMR : Verify substituent integration (e.g., singlet for methylthio protons at δ 2.5 ppm).
- HPLC : Use C18 columns (acetonitrile:water = 70:30) to confirm purity (>95%).
- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., [M+H]⁺ for C₈H₅ClNS₂: 230.95) .
Advanced: How should researchers resolve contradictions in biological activity data across structurally similar benzothiazoles?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., anti-inflammatory vs. anticancer activity).
- Mechanistic Profiling : Use kinome-wide screening to identify off-target effects.
- Solubility Adjustments : Test derivatives in DMSO/PBS mixtures to rule out solubility artifacts.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Advanced: What green chemistry methods minimize waste in benzothiazole synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
